

# Application Notes and Protocols for DQP1105 in In Vivo Mouse Studies

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## Compound of Interest

Compound Name: DQP1105

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **DQP1105**, a selective negative allosteric modulator (NAM) of GluN2C- and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors, in in vivo mouse studies. The provided information is based on established preclinical research and is intended to guide researchers in designing and executing their experiments.

## Data Presentation: DQP1105 Dosage and Administration

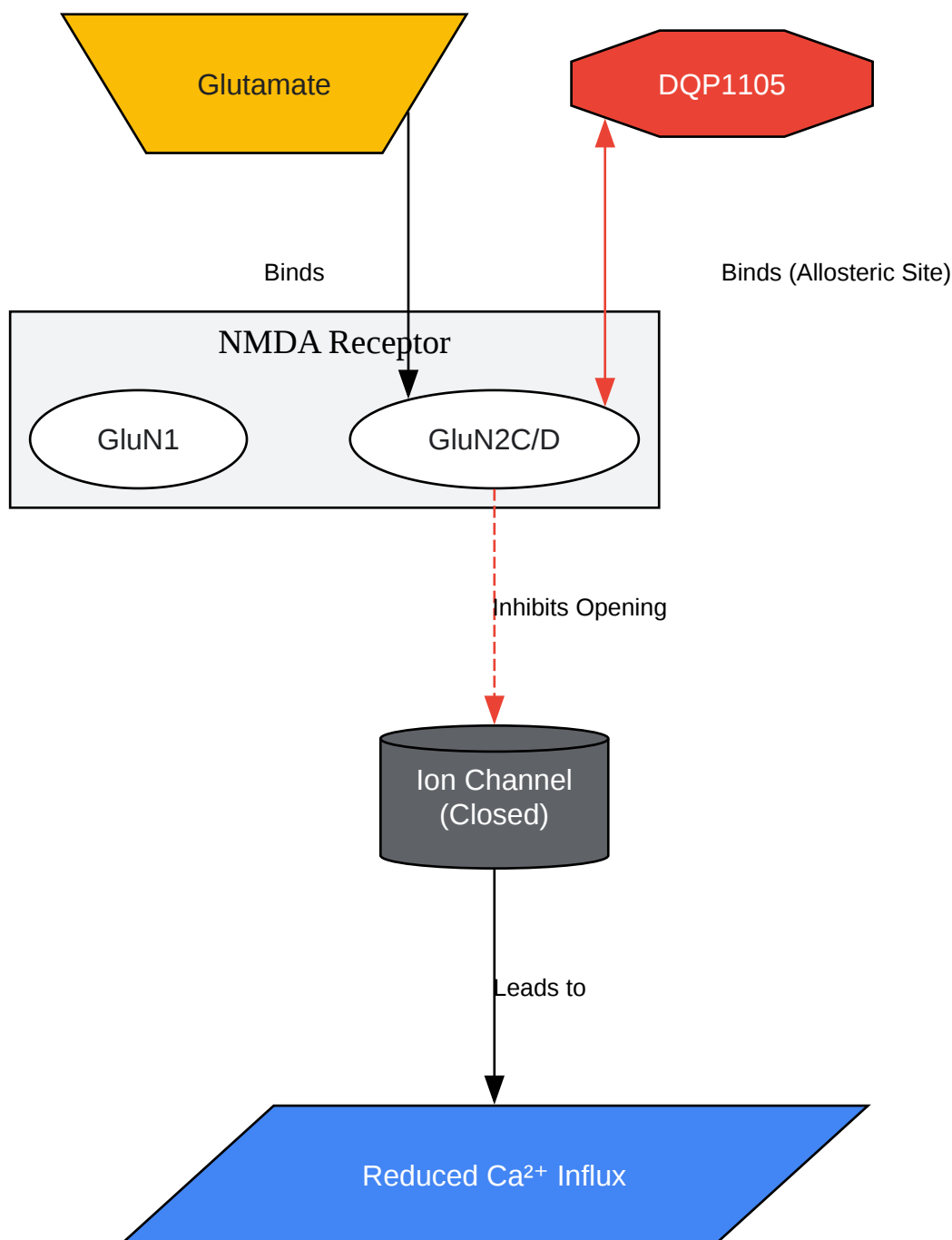
The following table summarizes the recommended dosage and administration details for **DQP1105** in mouse studies based on published literature.

Parameter	Details	Reference
Dosage	28 mg/kg	[1][2]
Route of Administration	Intraperitoneal (IP)	[1][2]
Vehicle Formulation	4% ethanol, 5% Tween 80, 5% PEG 400, in sterile 0.9% saline (final DMSO concentration <5%)	[1]
Preparation	DQP-1105 is first dissolved to a 100 mM stock solution in DMSO and then diluted to a final concentration of 5 mM in the vehicle. The solution should be warmed and sonicated before immediate intraperitoneal injection at 10 µl/g.	[1]
Treatment Schedule	Daily administration. Specific windows may vary depending on the experimental paradigm (e.g., Postnatal day 7-9 or 11-13 for developmental studies).	[1]
Mouse Models	C57BL/6J, Gad-1:GFP, Tsc1± (mouse model of Tuberous Sclerosis Complex-induced epilepsy)	[1][2]

## Mechanism of Action

**DQP1105** is a noncompetitive antagonist of NMDA receptors, exhibiting selectivity for those containing the GluN2C or GluN2D subunits.[3][4] Its inhibitory action is voltage-independent and relies on the binding of glutamate to the receptor.[2][3] **DQP1105** has been shown to inhibit GluN2C- and GluN2D-containing receptors with IC50 values of 7.0 µM and 2.7 µM,

respectively.[2][5] This selectivity provides a tool to investigate the specific roles of these subunits in various physiological and pathological processes.



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Caption: Mechanism of **DQP1105** action on GluN2C/D-containing NMDA receptors.

## Experimental Protocols

### Preparation of DQP1105 for In Vivo Administration

This protocol is adapted from published studies for preparing **DQP1105** for intraperitoneal injection in mice.<sup>[1]</sup>

#### Materials:

- DQP-1105 (Tocris Bioscience or other supplier)
- Dimethyl sulfoxide (DMSO)
- Ethanol (95%)
- Tween 80
- PEG 400
- Sterile 0.9% saline
- Sterile microcentrifuge tubes
- Sonicator
- Heating block or water bath

#### Procedure:

- Prepare 100 mM **DQP1105** Stock Solution:
  - Dissolve **DQP1105** powder in DMSO to a final concentration of 100 mM.
  - Vortex thoroughly to ensure complete dissolution.
  - Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
- Prepare Vehicle Solution:
  - In a sterile tube, combine the following to prepare the vehicle solution:

- 4% Ethanol
- 5% Tween 80
- 5% PEG 400
- The remaining volume with sterile 0.9% saline.
- Vortex the vehicle solution until it is homogeneous.
- Prepare 5 mM **DQP1105** Dosing Solution:
  - On the day of injection, thaw the 100 mM **DQP1105** stock solution.
  - Dilute the stock solution with the prepared vehicle to a final concentration of 5 mM.
  - Ensure the final concentration of DMSO is less than 5%.
  - Warm the solution slightly and sonicate until the **DQP1105** is fully in solution.
  - The solution should be used immediately after preparation.

## In Vivo Administration Protocol

This protocol outlines the intraperitoneal administration of **DQP1105** to mice.

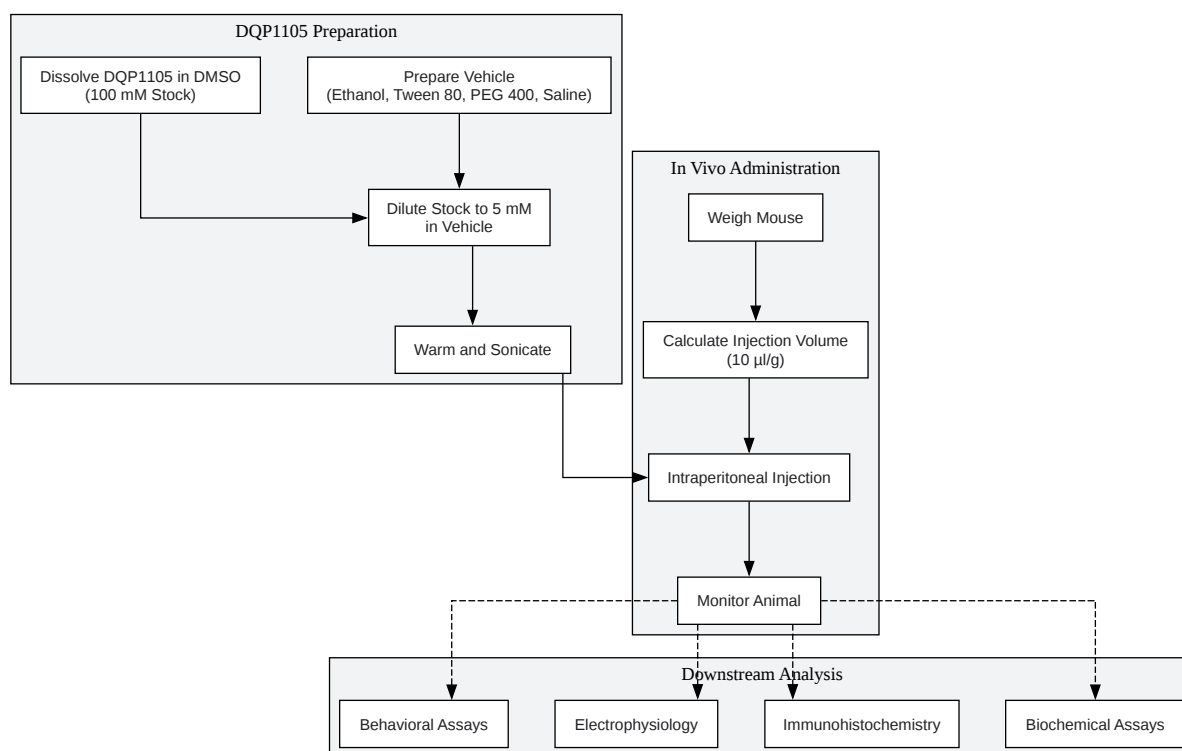
Materials:

- Prepared 5 mM **DQP1105** dosing solution
- Mice (e.g., C57BL/6J)
- 1 mL syringes with 27-30 gauge needles
- Animal scale

Procedure:

- Weigh the mouse to accurately determine the injection volume.

- Calculate the injection volume: The injection volume is 10 µl per gram of body weight to achieve a 28 mg/kg dose.
- Gently restrain the mouse following approved animal handling procedures.
- Administer the **DQP1105** solution via intraperitoneal (IP) injection.
- Monitor the animal for any adverse reactions following the injection.
- Repeat the administration daily or as required by the experimental design.



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Caption: General experimental workflow for in vivo mouse studies using **DQP1105**.

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## References

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